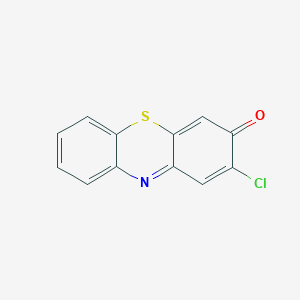

2-Chloro-3H-phenothiazin-3-one

Description

Properties

CAS No. |

5964-20-5 |

|---|---|

Molecular Formula |

C12H6ClNOS |

Molecular Weight |

247.70 g/mol |

IUPAC Name |

2-chlorophenothiazin-3-one |

InChI |

InChI=1S/C12H6ClNOS/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H |

InChI Key |

DQJCTENEJXELNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one

Structural Formula: C₁₂H₃Br₂Cl₂NOS Molecular Weight: 439.94 g/mol Key Features:

- Additional bromine (Br) and chlorine (Cl) substituents at positions 1, 7, and 7.

- Likely lower solubility compared to mono-halogenated analogs due to higher hydrophobicity. Applications: Used in photodynamic therapy research and as a precursor for synthesizing polyhalogenated heterocycles .

Thioridazine (Phenothiazine Derivative)

Structural Formula : C₁₁H₁₉ClN₂S

Molecular Weight : 318.89 g/mol

Key Differences :

- Lacks the ketone group (phenothiazine vs. phenothiazinone).

- Features a 3-(dimethylamino)propyl side chain at position 10. Applications: A antipsychotic drug targeting dopamine receptors, highlighting the pharmacological relevance of chlorinated phenothiazine frameworks .

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones

Structural Features :

- Pyridazinone core (six-membered ring with two adjacent nitrogen atoms) with chlorine and phenyl substituents.

- Lower molecular complexity compared to phenothiazinones. Reactivity: The chlorine atom facilitates nucleophilic displacement, while the ketone enables condensation reactions. Used in agrochemical and drug discovery .

Table 1: Comparative Analysis of Key Compounds

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Chloro-3H-phenothiazin-3-one | Phenothiazinone | Cl at position 2 | ~318* | Pharmaceutical precursors |

| 1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one | Phenothiazinone | Cl (2,7), Br (1,9) | 439.94 | Photodynamic therapy research |

| Thioridazine | Phenothiazine | Cl (2), dimethylaminopropyl (10) | 318.89 | Antipsychotic drug |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Pyridazinone | Cl (5), phenyl (6) | ~225† | Agrochemical synthesis |

*Estimated based on analogs; †Calculated from pyridazinone derivatives in .

Q & A

Q. What are the key physicochemical properties of 2-Chloro-3H-phenothiazin-3-one, and how can they inform experimental design?

The molecular weight of this compound is 233.72 g/mol , as reported for the structurally similar 3-Chloro-10H-phenothiazine . Key properties such as solubility, stability, and reactivity under varying pH/temperature conditions should be experimentally determined using techniques like differential scanning calorimetry (DSC) or UV-Vis spectroscopy. For example, phenothiazine derivatives often exhibit sensitivity to light and oxidizing agents, necessitating storage in inert atmospheres .

Q. What synthetic routes are effective for this compound, and how can reaction conditions be optimized?

Synthesis of phenothiazinones typically involves cyclization reactions or halogenation of precursor molecules. For example, nucleophilic substitution with chloro-reagents (e.g., thionyl chloride) under controlled temperatures (40–60°C) in anhydrous solvents (e.g., DCM) is common . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting parameters like stoichiometry, solvent polarity, and reaction time to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and chlorine substituents using H and C NMR .

- Mass Spectrometry (MS): Confirm molecular ion ([M]) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structure using SHELX software for refinement, ensuring accuracy in bond lengths and angles .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the chlorine atom’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation . Molecular docking studies may also explore interactions with biological targets, such as dopamine receptors, leveraging structural analogs like chlorpromazine .

Q. What strategies resolve contradictions in reported spectral data for phenothiazinone derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in phenothiazinones can shift proton signals. To address this:

Q. How does the crystal packing of this compound influence its stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals intermolecular forces such as π-π stacking and halogen bonding. For instance, chlorine atoms may form weak C–H···Cl interactions, stabilizing the lattice. SHELXL refinement (via Olex2) can quantify these interactions, with bond distances typically <3.5 Å .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Phenothiazines often act via dopamine receptor antagonism. Structure-activity relationship (SAR) studies suggest that chloro-substituents enhance lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., radioligand binding) using HEK293 cells transfected with D2 receptors can quantify affinity (IC50 values) .

Methodological Considerations

Q. How to design a robust protocol for scaling up synthesis while maintaining yield and purity?

- Stepwise Optimization: Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Quality Control: Implement HPLC with UV detection (λ = 254 nm) to ensure >98% purity .

Q. What are best practices for handling air- or moisture-sensitive intermediates in phenothiazinone synthesis?

- Use Schlenk lines or gloveboxes under nitrogen/argon.

- Pre-dry solvents (e.g., molecular sieves for THF).

- Quench reactive intermediates (e.g., Grignard reagents) with saturated NH4Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.